

Application Notes and Protocols: CCT367766 for Proteomics Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

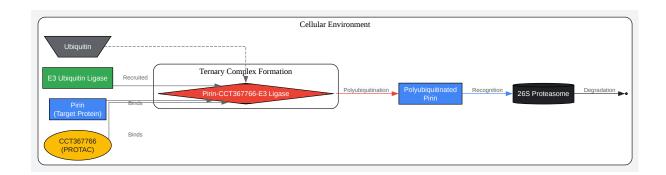
CCT367766 is a potent and highly specific heterobifunctional protein degradation probe, designed to induce the targeted degradation of the protein Pirin.[1][2][3][4] As a Proteolysis Targeting Chimera (PROTAC), **CCT367766** functions by hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate Pirin, offering a powerful tool for studying its cellular functions and for validating it as a therapeutic target.[5][6][7]

These application notes provide a comprehensive overview of the experimental design for proteomics analysis using **CCT367766**, including detailed protocols and data presentation guidelines. The primary application demonstrated is the use of **CCT367766** to confirm intracellular target engagement and to assess the selectivity of protein degradation.

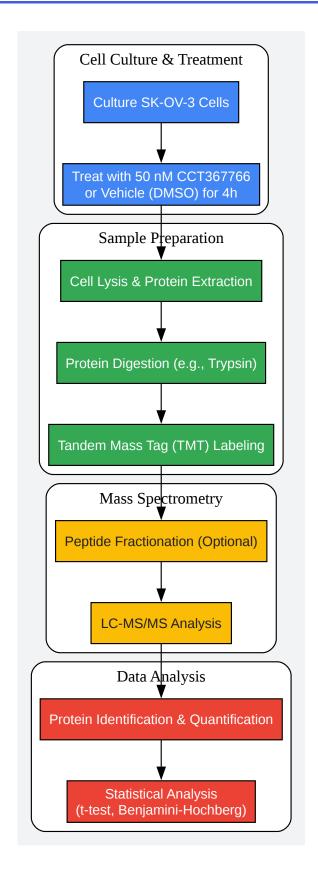
Mechanism of Action: The PROTAC Approach

CCT367766 is composed of a ligand that binds to the target protein, Pirin, and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker.[1][5][6][7] The simultaneous binding of **CCT367766** to both Pirin and the E3 ligase forms a ternary complex. This proximity induces the E3 ligase to polyubiquitinate Pirin, marking it for recognition and subsequent degradation by the 26S proteasome.[5][7] This catalytic process allows a single molecule of **CCT367766** to induce the degradation of multiple Pirin proteins.









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